molecular formula C16H18N2O4S2 B2983640 (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide CAS No. 627039-30-9

(Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide

Cat. No.: B2983640
CAS No.: 627039-30-9
M. Wt: 366.45
InChI Key: IEMPPFBGOCBUQK-QPEQYQDCSA-N
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Description

(Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a thiazolidinone ring, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Condensation Reaction: The thiazolidinone intermediate is then condensed with a methoxy-substituted benzaldehyde derivative to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, thiazolidinone derivatives are often studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may exhibit similar properties and could be investigated for its efficacy in treating various diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them valuable intermediates in various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with biological macromolecules, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broad class of compounds with diverse biological activities.

    Benzothiazoles: Compounds with a similar benzene-thiazole structure.

Uniqueness

The uniqueness of (Z)-2-(4-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide lies in its specific substitution pattern and the presence of both methoxy and acetamide groups. These functional groups can impart unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[2-methoxy-4-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-9(2)18-15(20)13(24-16(18)23)7-10-4-5-11(12(6-10)21-3)22-8-14(17)19/h4-7,9H,8H2,1-3H3,(H2,17,19)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMPPFBGOCBUQK-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)N)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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